molecular formula C12H16N2S B11887267 8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-2,4-dimethyl- CAS No. 60169-58-6

8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-2,4-dimethyl-

Cat. No.: B11887267
CAS No.: 60169-58-6
M. Wt: 220.34 g/mol
InChI Key: JZAKLCMOCCWOGY-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications

Preparation Methods

The synthesis of 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 2,4-dimethyl-5,6,7,8-tetrahydroquinoline with a thiocarbonyl compound under specific conditions. One common method involves the use of hydrazine hydrate in absolute ethanol, followed by refluxing and precipitation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in various biological processes. For example, its antibacterial activity may be due to the inhibition of bacterial enzyme systems .

Comparison with Similar Compounds

Similar compounds to 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide include:

The uniqueness of 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

60169-58-6

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

InChI

InChI=1S/C12H16N2S/c1-7-6-8(2)14-11-9(7)4-3-5-10(11)12(13)15/h6,10H,3-5H2,1-2H3,(H2,13,15)

InChI Key

JZAKLCMOCCWOGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1CCCC2C(=S)N)C

Origin of Product

United States

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